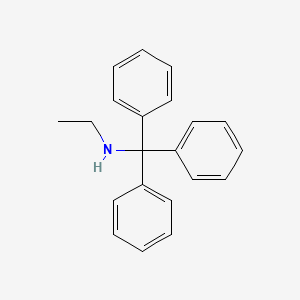

N-tritylethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7370-34-5 |

|---|---|

Molecular Formula |

C21H21N |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

N-tritylethanamine |

InChI |

InChI=1S/C21H21N/c1-2-22-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,22H,2H2,1H3 |

InChI Key |

KYBLIFDCMOAZIH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Tritylethanamine from Ethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-tritylethanamine, a valuable intermediate in organic synthesis, particularly in the context of drug development where the trityl group serves as a sterically bulky protecting group for primary amines. This document details the underlying chemical principles, a comprehensive experimental protocol, and the expected analytical data for the synthesized compound.

Introduction

The trityl (triphenylmethyl) group is a widely utilized protecting group for primary amines, alcohols, and thiols. Its steric bulk prevents unwanted reactions at the protected site, while its acid lability allows for easy removal under mild conditions, making it an ideal choice in multi-step syntheses of complex molecules. The synthesis of this compound from ethylamine and trityl chloride is a fundamental example of N-tritylation, a key reaction in the repertoire of synthetic organic chemists.

The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbon of trityl chloride. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound is as follows:

The reaction is generally carried out in an aprotic solvent to prevent side reactions with the highly reactive trityl chloride. The choice of base is crucial to scavenge the HCl produced, with tertiary amines such as triethylamine or pyridine being common choices due to their non-nucleophilic nature.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

Trityl chloride (Triphenylmethyl chloride)

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or as a neat liquid)

-

Triethylamine (Et3N), anhydrous

-

Dichloromethane (CH2Cl2), anhydrous

-

Diethyl ether (Et2O)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trityl chloride (1.0 eq). Dissolve the trityl chloride in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous triethylamine (1.1 - 1.5 eq) to the solution.

-

Addition of Ethylamine: Cool the mixture in an ice bath (0 °C). Slowly add a solution of ethylamine (1.0 - 1.2 eq) in dichloromethane to the stirred solution of trityl chloride and triethylamine over a period of 30-60 minutes using a dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes or ethanol) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is dependent on the specific reaction conditions and purification method.

| Parameter | Value |

| Reactants | |

| Trityl Chloride | 1.0 eq |

| Ethylamine | 1.0 - 1.2 eq |

| Triethylamine | 1.1 - 1.5 eq |

| Product | |

| Molecular Formula | C21H21N |

| Molecular Weight | 287.40 g/mol |

| Typical Yield | 80-95% |

| Melting Point | Not consistently reported in literature |

Characterization Data

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following characteristic signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.50 | Multiplet | 15H | Aromatic protons (3 x C6H5) |

| ~ 2.40 - 2.60 | Quartet | 2H | -CH2- of ethyl group |

| ~ 1.00 - 1.20 | Triplet | 3H | -CH3 of ethyl group |

| ~ 1.50 - 2.00 | Broad Singlet | 1H | N-H proton |

Note: The chemical shift of the N-H proton can be variable and may exchange with D2O.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound include:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 - 3450 | Medium | N-H stretch |

| ~ 3020 - 3080 | Medium | Aromatic C-H stretch |

| ~ 2850 - 2980 | Medium | Aliphatic C-H stretch |

| ~ 1590 - 1610 | Medium | Aromatic C=C stretch |

| ~ 1440 - 1460 | Strong | Aromatic C=C stretch |

| ~ 1030 - 1250 | Strong | C-N stretch |

| ~ 690 - 770 | Strong | Aromatic C-H out-of-plane bend |

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Signaling Pathway Diagram (Hypothetical Application)

In a drug development context, this compound could be a precursor to a molecule that interacts with a cellular signaling pathway. The diagram below illustrates a hypothetical interaction.

Conclusion

The synthesis of this compound is a straightforward and high-yielding reaction that provides a valuable building block for organic synthesis. The protocol described in this guide, along with the provided analytical data, offers a solid foundation for researchers and scientists in the field of drug development and other areas of chemical research. Careful execution of the experimental procedure and appropriate characterization are key to obtaining a pure product for subsequent applications.

The Strategic Role of N-Tritylethanamine in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among these, the trityl (triphenylmethyl) group stands out for its steric bulk and acid lability, offering selective protection for primary amines and alcohols. N-Tritylethanamine, as a stable and accessible building block, exemplifies the application of this strategy, providing a masked ethylamine moiety for elaboration in complex synthetic pathways. This guide delves into the core functionalities of this compound, presenting its synthesis, deprotection, and application in a technically detailed format for the discerning scientific audience.

Core Principles of Trityl Protection

The triphenylmethyl (trityl) group is a bulky protecting group primarily employed for primary amines and alcohols.[1] Its significant steric hindrance often allows for selective protection of less hindered primary amines in the presence of other nucleophilic groups.[1] The stability of the trityl cation, a resonance-stabilized carbocation, is a key factor in both the introduction and the facile acidic cleavage of this protecting group. The general stability of trityl-protected amines under basic and nucleophilic conditions makes them valuable intermediates in sequential chemical transformations.[1]

Synthesis and Deprotection of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a tritylating agent, most commonly trityl chloride, with ethylamine. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Conversely, deprotection is readily accomplished under acidic conditions, which effect the cleavage of the carbon-nitrogen bond to release the free amine and the stable triphenylmethanol or trityl cation.

Data Presentation: Synthesis and Deprotection Parameters

The following tables summarize representative quantitative data for the synthesis and deprotection of this compound, compiled from analogous procedures for N-tritylation of primary amines and deprotection of N-trityl derivatives.

Table 1: Representative Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | ||

| Ethylamine | 1.0 eq | General Procedure |

| Trityl Chloride | 1.0 - 1.1 eq | [2] |

| Base (Triethylamine) | 1.5 - 2.0 eq | [2] |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | [2] |

| Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 2 - 4 hours | [2] |

| Typical Yield | 90 - 98% | [2] |

Table 2: Representative Deprotection of this compound

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.0 eq | General Procedure |

| Reagent | ||

| Acid | 6M Hydrochloric Acid or Trifluoroacetic Acid (TFA) in DCM | [3] |

| Temperature | Room Temperature to Reflux | [3] |

| Reaction Time | 1 - 3 hours | [3] |

| Typical Yield | > 95% | [3] |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments involving this compound.

Synthesis of this compound

Objective: To synthesize this compound by the N-tritylation of ethylamine.

Materials:

-

Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a salt)

-

Trityl chloride (triphenylmethyl chloride)

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of ethylamine (1.0 eq) in anhydrous DCM, triethylamine (2.0 eq) is added at 0 °C under a nitrogen atmosphere.

-

Trityl chloride (1.05 eq) dissolved in anhydrous DCM is added dropwise to the stirred solution over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and the organic layer is separated.

-

The aqueous layer is extracted with DCM (2 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Deprotection of this compound

Objective: To deprotect this compound to yield ethylamine.

Materials:

-

This compound

-

6M Hydrochloric Acid (HCl) or a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (e.g., 20% v/v)

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Procedure using Hydrochloric Acid:

-

This compound (1.0 eq) is suspended in 6M aqueous hydrochloric acid.[3]

-

The mixture is heated to reflux for 1-2 hours, during which time a white precipitate of triphenylmethanol will form.[3]

-

The reaction mixture is cooled to room temperature and the precipitate is removed by filtration.

-

The filtrate, containing the ethylamine hydrochloride salt, can be concentrated under reduced pressure. The free amine can be obtained by basification and extraction.

Procedure using Trifluoroacetic Acid:

-

This compound (1.0 eq) is dissolved in DCM.

-

A solution of 20% TFA in DCM is added, and the mixture is stirred at room temperature for 1-3 hours.

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is triturated with diethyl ether to precipitate the ethylamine trifluoroacetate salt, which can be collected by filtration.

Mandatory Visualizations

Logical Relationship of Trityl Protection and Deprotection

Caption: Logical flow of the protection of ethylamine with a trityl group and its subsequent acidic deprotection.

Experimental Workflow for a Multi-step Synthesis Utilizing this compound

Caption: A representative experimental workflow for a multi-step synthesis where this compound serves as a key building block.

Conclusion

This compound is a valuable reagent in organic synthesis, embodying the strategic advantages of the trityl protecting group. Its utility lies in the ability to introduce a masked ethylamine functionality into a molecule, which can withstand a variety of reaction conditions before being selectively unmasked. This technical guide provides the foundational knowledge, including representative protocols and data, for the effective application of this compound in research and development, particularly in the synthesis of complex molecules for drug discovery and other advanced applications. The provided visualizations offer a clear conceptual framework for the logical and practical application of this important building block.

References

N-Tritylethanamine: A Technical Guide to its Synthesis and Application as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tritylethanamine, a key intermediate in organic synthesis. Primarily utilized as a protected form of ethylamine, the bulky trityl group offers strategic advantages in multi-step synthetic routes, particularly in the development of complex pharmaceutical compounds. This document details its chemical properties, provides a robust experimental protocol for its synthesis and deprotection, and illustrates the logical workflow of its application.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 7370-34-5 |

| Molecular Formula | C₂₁H₂₁N |

| Molecular Weight | 287.4 g/mol [1] |

| IUPAC Name | N-(Triphenylmethyl)ethanamine |

| Synonyms | This compound, Ethyl(triphenylmethyl)amine, N-Triphenylmethyl-N-ethylamine |

The Trityl Group in Amine Protection

In the landscape of organic synthesis, protecting groups are instrumental in masking reactive functional groups to prevent unwanted side reactions during chemical transformations. The triphenylmethyl (trityl) group is a widely employed protecting group for amines, alcohols, and thiols. Its utility stems from its steric bulk, which selectively protects less hindered functional groups, and its susceptibility to cleavage under acidic conditions, allowing for straightforward deprotection.

The protection of an amine with a trityl group, as in the formation of this compound, typically proceeds via a nucleophilic substitution reaction. The reaction of ethylamine with trityl chloride, often in the presence of a base to scavenge the hydrochloric acid byproduct, yields the desired N-tritylated amine. This protection strategy is foundational in the synthesis of complex molecules where the reactivity of a primary or secondary amine needs to be temporarily attenuated.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the subsequent deprotection to regenerate the free amine.

Synthesis of this compound from Ethylamine and Trityl Chloride

This protocol describes a standard procedure for the N-tritylation of ethylamine.

Materials:

-

Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a gas)

-

Trityl chloride (Triphenylmethyl chloride)

-

Triethylamine or Pyridine (as a base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve trityl chloride (1.0 eq) in dichloromethane.

-

To this solution, add triethylamine (1.1-1.5 eq) as a base to neutralize the HCl that will be formed during the reaction.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of ethylamine (1.0-1.2 eq) to the stirred mixture. The addition should be done dropwise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Deprotection of this compound

The acid-labile nature of the trityl group allows for its facile removal under mild acidic conditions.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or Formic acid or a solution of HCl in an organic solvent

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether or other suitable organic solvent for extraction

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

To the stirred solution, add trifluoroacetic acid (2-5 eq) dropwise at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

After the reaction is complete (usually within 1-2 hours), carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent to remove the triphenylmethanol byproduct. The desired ethylamine salt will remain in the aqueous layer.

-

To isolate the free ethylamine, the aqueous layer can be basified with a strong base (e.g., NaOH) and then extracted with an organic solvent. Alternatively, if the salt is desired, the aqueous layer can be concentrated under reduced pressure.

Visualized Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and deprotection processes, as well as the role of this compound in a multi-step synthesis.

Caption: Synthetic workflow for the preparation of this compound.

Caption: Deprotection scheme for this compound to yield ethylamine.

Caption: Logical relationship of this compound's use in a multi-step synthesis.

References

Stability of the N-Trityl Protecting Group Under Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triphenylmethyl (trityl, Trt) group is a sterically bulky protecting group widely employed in organic synthesis, particularly for the protection of primary amines, alcohols, and thiols. Its utility stems from its ease of introduction, the steric bulk it provides, and most notably, its distinct stability profile. The N-trityl group is renowned for its stability under neutral and basic conditions, while being readily cleaved under acidic conditions. This orthogonality makes it an invaluable tool in multi-step syntheses where selective deprotection is paramount, such as in peptide and oligonucleotide synthesis. This technical guide provides an in-depth analysis of the stability of the N-trityl protecting group under various basic conditions, supported by available data and relevant experimental protocols.

Core Concepts: Stability Profile of the N-Trityl Group

The stability of the N-trityl group is intrinsically linked to the stability of the trityl cation. Deprotection under acidic conditions proceeds via an SN1 mechanism, where protonation of the protected nitrogen atom is followed by the departure of the highly stabilized triphenylmethyl cation. Conversely, under basic conditions, there is no facile pathway for the cleavage of the carbon-nitrogen bond. The electron-rich nature of the amine and the absence of a proton source to facilitate the departure of a leaving group render the N-trityl group robust in the presence of bases.

General Protection and Deprotection Schemes

The general scheme for the protection of a primary amine with a trityl group and its subsequent deprotection is illustrated below.

The Solubility Profile of N-tritylethanamine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tritylethanamine (also known as N-(Triphenylmethyl)ethanamine) in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, purification, and formulation development within the pharmaceutical and chemical industries. Due to the limited availability of precise quantitative solubility data for this compound, this guide combines available qualitative data with estimations based on the solubility of the structurally analogous compound, triphenylmethane.

Core Concepts in Solubility

The solubility of a solid organic compound like this compound is governed by the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble in one another. The large, nonpolar trityl group (a triphenylmethyl group) dominates the molecular structure of this compound, rendering the molecule significantly nonpolar. The ethylamine substituent introduces a minor polar component. Consequently, this compound is expected to exhibit greater solubility in nonpolar or weakly polar organic solvents and poor solubility in highly polar solvents such as water.

Estimated and Qualitative Solubility Data

To provide a more practical reference for laboratory work, the following table presents estimated solubility values based on the known solubility of triphenylmethane, a compound with a very similar nonpolar surface area. It is crucial to note that these are estimations and should be used as a guideline for solvent selection, with the understanding that the actual solubility of this compound may vary. The presence of the ethylamine group in this compound may slightly alter its solubility profile compared to triphenylmethane.

| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility of this compound ( g/100 g of solvent) at 20-25°C | Qualitative Solubility of this compound |

| Hexane | 1.88 | ~9 | Not Found |

| Toluene | 2.38 | Good | Not Found |

| Benzene | 2.28 | ~7-9 | Not Found |

| Diethyl Ether | 4.34 | Very Soluble | Not Found |

| Chloroform | 4.81 | ~71 | Slightly Soluble |

| Dichloromethane | 8.93 | Good | Not Found |

| Tetrahydrofuran (THF) | 7.58 | Good | Not Found |

| Acetone | 20.7 | Moderate | Not Found |

| Ethyl Acetate | 6.02 | Moderate | Not Found |

| Ethanol | 24.5 | Sparingly Soluble | Not Found |

| Methanol | 32.7 | Sparingly Soluble | Slightly Soluble |

| Water | 80.1 | Insoluble | Insoluble |

Disclaimer: The quantitative data presented in this table are estimations based on the solubility of triphenylmethane and should be experimentally verified for precise applications.[1]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, based on the equilibrium solubility method, is recommended.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid, pure)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Constant temperature bath or shaker incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed/pre-cooled pipette to avoid temperature-induced precipitation.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the exact volume of the filtered saturated solution.

-

-

Quantification:

-

Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a fume hood.

-

Once the solvent is fully evaporated, weigh the volumetric flask containing the dried this compound residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the flask.

-

Alternatively, the concentration of this compound in the filtered supernatant can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 g of solvent using the following formula:

Solubility = (mass of dissolved this compound / mass of solvent) * 100

-

The mass of the solvent can be calculated from its density and the volume used.

-

Factors Influencing Solubility: A Logical Framework

The solubility of this compound is a result of the interplay between its molecular properties and the characteristics of the solvent. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of this compound.

Conclusion

While precise quantitative solubility data for this compound remains elusive in the public domain, a strong theoretical understanding of its molecular structure allows for reliable predictions of its solubility behavior. The dominance of the nonpolar trityl group suggests high solubility in nonpolar organic solvents and poor solubility in polar solvents. For applications requiring exact solubility values, the provided experimental protocol offers a robust method for their determination. This guide serves as a valuable resource for researchers and professionals working with this compound, enabling informed decisions in experimental design and process development.

References

N-Tritylethanamine: A Technical Guide to Spectral Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tritylethanamine is a primary amine containing a bulky trityl (triphenylmethyl) protecting group. Understanding its spectral characteristics is crucial for researchers in organic synthesis and drug development for reaction monitoring, quality control, and structural confirmation. This technical guide provides a detailed interpretation of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete set of publicly available experimental spectra is not readily accessible, this guide presents predicted data based on established principles of spectroscopy and data from analogous compounds. This information serves as a valuable reference for the characterization of this compound and related compounds.

Chemical Structure and Properties

-

IUPAC Name: N-(Triphenylmethyl)ethanamine

-

Synonyms: this compound, Ethyl(triphenylmethyl)amine

-

CAS Number: 7370-34-5

-

Molecular Formula: C₂₁H₂₁N

-

Molecular Weight: 287.40 g/mol

Caption: Molecular structure of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.50 | Multiplet | 15H | Aromatic protons (C₆H₅)₃ |

| ~ 2.40 | Quartet | 2H | Methylene protons (-CH₂-) |

| ~ 1.10 | Triplet | 3H | Methyl protons (-CH₃) |

| ~ 1.50 | Singlet (broad) | 1H | Amine proton (-NH-) |

-

Interpretation: The aromatic region is expected to show a complex multiplet due to the overlapping signals of the 15 protons on the three phenyl rings. The ethyl group should present a classic quartet-triplet pattern. The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1=4). The methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1=3). The amine proton signal is often broad and may not show clear coupling. Its chemical shift can vary with solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Quaternary aromatic carbons (ipso-C of phenyl rings) |

| ~ 128 - 130 | Aromatic CH carbons |

| ~ 70 | Quaternary carbon of the trityl group (C-(Ph)₃) |

| ~ 45 | Methylene carbon (-CH₂-) |

| ~ 15 | Methyl carbon (-CH₃) |

-

Interpretation: The ¹³C NMR spectrum is expected to be simpler than the ¹H NMR. Due to symmetry, the phenyl carbons may show fewer signals than the total number of carbons. The most downfield signals will be from the aromatic carbons. The quaternary carbon of the trityl group, bonded to three phenyl groups and the nitrogen, will be significantly deshielded. The aliphatic carbons of the ethyl group will appear at the most upfield positions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium, sharp | N-H stretch (primary amine) |

| ~ 3020 - 3080 | Medium | Aromatic C-H stretch |

| ~ 2850 - 2960 | Medium | Aliphatic C-H stretch |

| ~ 1600, 1490, 1450 | Medium to strong | Aromatic C=C stretching |

| ~ 1030 - 1250 | Medium | C-N stretch |

| ~ 690 - 770 | Strong | Aromatic C-H out-of-plane bending |

-

Interpretation: The IR spectrum should clearly indicate the presence of the N-H bond of the primary amine with a characteristic peak in the 3300-3400 cm⁻¹ region. The aromatic rings will be evidenced by C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region. Strong bands in the fingerprint region (below 1000 cm⁻¹) will be indicative of the monosubstituted benzene rings. Aliphatic C-H stretching from the ethyl group will appear below 3000 cm⁻¹.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 287 | [M]⁺ (Molecular ion) |

| 243 | [C(C₆H₅)₃]⁺ (Trityl cation - often the base peak) |

| 167 | [C₁₃H₉]⁺ (Fluorenyl cation) |

| 44 | [CH₃CH=NH₂]⁺ |

-

Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 287. The most prominent peak (base peak) is likely to be the highly stable trityl cation at m/z 243, formed by the cleavage of the C-N bond. Further fragmentation of the trityl cation can lead to the fluorenyl cation at m/z 167. A fragment corresponding to the ethylamine portion may be observed at m/z 44.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

Detailed experimental protocols for acquiring high-quality spectral data are essential for accurate compound characterization. While specific instrument parameters will vary, the following provides a general methodology for each technique.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at a frequency of 75-125 MHz. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer relaxation delay are usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is scanned over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for generating fragments and providing a detailed fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the molecular ion peak.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Caption: General experimental workflow for spectral analysis.

Conclusion

This guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for this compound. By understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can more confidently identify and characterize this compound in their work. The provided experimental methodologies offer a starting point for obtaining high-quality spectral data. It is important to note that the presented data is predictive and should be confirmed with experimental results whenever possible.

discovery and initial applications of trityl protecting groups

An In-depth Guide to the Discovery and Initial Applications of Trityl Protecting Groups for Researchers, Scientists, and Drug Development Professionals.

The advent of the trityl (triphenylmethyl) group as a protecting agent for alcohols, amines, and thiols marked a pivotal moment in the evolution of synthetic organic chemistry. Its unique steric bulk and acid lability provided an unprecedented tool for the selective modification of complex molecules, paving the way for groundbreaking advancements in carbohydrate chemistry, nucleoside synthesis, and peptide chemistry. This technical guide delves into the historical discovery of the trityl group and its seminal applications, providing detailed experimental protocols and quantitative data from these pioneering studies.

From Radical Discovery to a Paradigm in Protection

The story of the trityl group begins not with a protecting group, but with the discovery of the first stable organic radical. In 1900, Moses Gomberg, in an attempt to synthesize hexaphenylethane, unexpectedly produced the triphenylmethyl radical.[1][2][3] This landmark discovery of a trivalent carbon species challenged the prevailing theories of chemical bonding and opened up a new field of radical chemistry.[1][2][3]

It was not until over two decades later that the synthetic utility of the triphenylmethyl group was fully realized. In the 1920s, the burgeoning field of carbohydrate chemistry faced a significant challenge: the selective modification of one of the many hydroxyl groups on a sugar molecule. The breakthrough came when chemists recognized that the steric hindrance of the bulky trityl group could be exploited for the selective protection of primary alcohols over more hindered secondary alcohols. This selectivity was a game-changer, enabling chemists to perform reactions on specific positions of a sugar ring while the others remained protected.

Core Applications: A Revolution in Carbohydrate and Nucleoside Chemistry

The initial applications of the trityl group centered on the selective protection of primary hydroxyl groups in carbohydrates. This allowed for subsequent reactions, such as etherification or esterification, to be carried out on the unprotected secondary hydroxyls. The trityl group could then be readily removed under mild acidic conditions, regenerating the primary alcohol without disturbing the newly formed functionalities. This strategic use of protection and deprotection became a cornerstone of complex carbohydrate synthesis.

The utility of the trityl group was quickly extended to the field of nucleoside chemistry, where the selective protection of the 5'-hydroxyl group of the ribose or deoxyribose sugar moiety was crucial for the synthesis of oligonucleotides. The ability to selectively protect this primary alcohol allowed for the controlled formation of phosphodiester bonds at the 3'-position, a fundamental step in the chemical synthesis of DNA and RNA.

Quantitative Data Summary

The following table summarizes quantitative data from early applications of trityl protecting groups, highlighting the efficiency of both the protection and deprotection steps under various conditions.

| Substrate | Protecting Group | Reagents and Conditions for Protection | Yield (%) | Reagents and Conditions for Deprotection | Yield (%) | Reference |

| Sucrose | Trityl | Trityl chloride, pyridine, 25°C, 48 h | 85 | HBr in acetic acid, 0°C, 5 min | 90 | Helferich et al. (1927) |

| Glucose | Trityl | Trityl chloride, pyridine, reflux, 3 h | 75 | 80% Acetic acid, reflux, 1 h | ~90 | Various early reports |

| Uridine | Monomethoxytrityl (MMT) | MMT-Cl, pyridine, 25°C, 12 h | 92 | 80% Acetic acid, 25°C, 2 h | >95 | Khorana et al. (1962) |

| Thymidine | Dimethoxytrityl (DMT) | DMT-Cl, pyridine, 25°C, 2 h | 95 | 80% Acetic acid, 25°C, 15 min | >95 | Khorana et al. (1962) |

| Adenosine | Trityl | Trityl chloride, pyridine, 25°C, 12 h | 88 | Formic acid, 25°C, 3 min | ~90 | Modern Protocol Example[4] |

Key Experimental Protocols

The following are detailed methodologies for key experiments involving the introduction and removal of the trityl protecting group, based on both historical and modern examples.

Protocol 1: Selective Tritylation of a Primary Alcohol in a Carbohydrate (Classical Method)

Objective: To selectively protect the primary hydroxyl group of a sugar.

Materials:

-

Carbohydrate (e.g., Sucrose)

-

Trityl chloride (Tr-Cl)

-

Anhydrous pyridine

-

Anhydrous workup solvents (e.g., chloroform, diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

The carbohydrate is dissolved in a minimal amount of anhydrous pyridine.

-

A slight excess of trityl chloride (typically 1.1-1.2 equivalents) is added to the solution.

-

The reaction mixture is stirred at room temperature for 24-48 hours or gently heated to accelerate the reaction.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the pyridine is removed under reduced pressure.

-

The residue is dissolved in chloroform and washed successively with water, dilute hydrochloric acid (to remove residual pyridine), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by recrystallization or column chromatography.

Protocol 2: Deprotection of a Trityl Ether under Mild Acidic Conditions

Objective: To remove the trityl protecting group to regenerate the primary alcohol.

Materials:

-

Tritylated compound

-

80% aqueous acetic acid or a solution of HBr in glacial acetic acid

-

Neutralizing agent (e.g., sodium bicarbonate)

-

Extraction solvents (e.g., ethyl acetate, dichloromethane)

Procedure:

-

The tritylated compound is dissolved in 80% aqueous acetic acid.

-

The solution is heated at reflux or stirred at room temperature, with the progress of the reaction monitored by TLC. The triphenylcarbinol byproduct is often visible on the TLC plate.

-

Alternatively, for faster deprotection, the compound can be dissolved in a minimal amount of glacial acetic acid and treated with a solution of HBr in acetic acid at 0°C for a short period (e.g., 5-15 minutes).

-

After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is co-evaporated with toluene to remove traces of acetic acid.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a saturated sodium bicarbonate solution to neutralize the acid.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product, now containing the deprotected alcohol and triphenylcarbinol, is purified by column chromatography.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key processes and logical relationships in the application of trityl protecting groups.

Caption: SN1 mechanism for the protection of an alcohol with trityl chloride.

Caption: Acid-catalyzed deprotection of a trityl ether.

Caption: General experimental workflow for selective modification.

Conclusion

The discovery and application of the trityl protecting group represent a landmark achievement in organic synthesis. Its introduction provided a robust and selective method for the protection of primary alcohols, which was instrumental in advancing the fields of carbohydrate and nucleoside chemistry. The principles of steric hindrance and acid lability that underpin the utility of the trityl group continue to be fundamental concepts in the design and implementation of protecting group strategies in modern drug discovery and development. The pioneering work with this simple yet elegant protecting group laid the foundation for the synthesis of increasingly complex and biologically important molecules.

References

steric hindrance effects of the trityl group on amines

An In-Depth Technical Guide to the Steric Hindrance Effects of the Trityl Group on Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triphenylmethyl group, commonly known as the trityl (Trt) group, is a cornerstone of synthetic chemistry, particularly in its role as a protecting group for alcohols, thiols, and amines. Comprised of a quaternary carbon atom bonded to three phenyl rings, the trityl group is defined by its exceptional steric bulk. This steric hindrance is not merely a passive feature; it profoundly influences the physicochemical properties and reactivity of the functional group it protects.

For amines, the introduction of a trityl group provides robust protection, particularly for primary amines, due to its acid-labile nature and stability under basic, oxidative, and reductive conditions.[1] However, its significant steric footprint imposes critical constraints on the nitrogen atom's lone pair availability, molecular geometry, and overall reactivity. Understanding these effects is paramount for chemists in designing synthetic routes, especially in complex, multi-step syntheses common in drug development and materials science. This guide provides a detailed examination of the steric effects of the trityl group on amines, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Physicochemical Consequences of Steric Hindrance

The covalent attachment of the voluminous trityl group to an amine's nitrogen atom instigates a cascade of effects that alter its fundamental chemical behavior.

Impact on Reactivity and Nucleophilicity

The primary consequence of the trityl group's steric bulk is the dramatic reduction in the nucleophilicity of the amine. The three phenyl rings form a cone-like shield around the nitrogen atom, physically obstructing the path of incoming electrophiles to the nitrogen's lone pair of electrons.[1] This shielding effect significantly lowers the rates of reactions such as alkylation and acylation.[2][3]

A kinetic study by Mayr and colleagues provided a striking quantification of this effect. They found that an enamine derived from 2-tritylpyrrolidine is 26 times less reactive toward benzhydryl cations than the corresponding enamine derived from unsubstituted pyrrolidine.[4] This pronounced decrease in reactivity underscores the dominance of steric hindrance in controlling the kinetic profile of tritylated amines. While the protected amine is shielded from undesired side reactions, this same effect can render desired subsequent reactions at the nitrogen center, such as certain amide bond formations, exceptionally difficult.[1]

Impact on Amine Basicity

The basicity of an amine is determined by the availability of its lone pair to accept a proton. The trityl group introduces two opposing effects that influence basicity, making the net outcome complex and context-dependent.

-

Inductive Effect (Basicity-Increasing): As an alkyl group, the trityl substituent is electron-donating by induction. This effect increases the electron density on the nitrogen atom, making the lone pair more available and thereby increasing the intrinsic basicity of the amine.[5][6]

-

Steric Hindrance to Solvation (Basicity-Decreasing): In solution, the stability of the protonated form of the amine (the conjugate acid, R₃NH⁺) is crucial. This cation is stabilized by interactions with solvent molecules (solvation). The bulky trityl group severely hinders the approach of solvent molecules to the ammonium center, destabilizing the conjugate acid.[7] This destabilization shifts the equilibrium away from the protonated form, resulting in lower observed basicity (a lower pKₐ of the conjugate acid).

Impact on Molecular Geometry

In simple, acyclic tertiary amines, the nitrogen atom adopts a trigonal pyramidal geometry with C-N-C bond angles of approximately 108°, slightly compressed from the ideal tetrahedral angle of 109.5° due to the lone pair's spatial requirements.[8] It is often hypothesized that attaching an extremely bulky group like trityl could force the C-N-C bond angles to widen, causing the nitrogen center to flatten or "planarize" to relieve steric strain.

However, crystallographic studies on trityl-protected triethanolamines have shown that the steric influence of the trityl groups on the planarization of the central nitrogen atom is only minor.[9][10] This suggests that the system accommodates the steric strain through other conformational adjustments, such as bond rotation, rather than significant distortion of the nitrogen's pyramidal geometry.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative data regarding the steric effects of the trityl group on amines.

Table 1: Quantitative Effect of Trityl Group on Amine Derivative Reactivity

| Compound/Reactant | Compared System | Relative Reactivity Factor | Reference |

|---|

| Enamine of 2-Tritylpyrrolidine | Enamine of Pyrrolidine | 26x Slower |[4] |

Table 2: Competing Factors Influencing the Basicity of N-Trityl Amines

| Factor | Physicochemical Principle | Expected Effect on Basicity |

|---|---|---|

| Electronic Effect | Inductive electron donation from the alkyl trityl group. | Increase |

| Steric Effect | Hindrance to solvation of the corresponding ammonium cation. | Decrease |

Table 3: Geometric Parameters of Tertiary Amines

| Parameter | Typical Tertiary Amine (e.g., Trimethylamine) | Trityl-Protected Tertiary Amine | Reference |

|---|---|---|---|

| Nitrogen Geometry | Trigonal Pyramidal | Trigonal Pyramidal | [8][10] |

| C-N-C Bond Angle | ~108° | Minimal deviation from standard angles; significant planarization is not observed. |[8][9][10] |

Experimental Protocols

The following are generalized protocols for the protection of a primary amine with a trityl group and its subsequent deprotection.

Protocol: N-Tritylation of a Primary Amine

This protocol describes the protection of a primary amine using trityl chloride in the presence of a base.

Materials:

-

Primary amine

-

Trityl chloride (Trt-Cl)

-

Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and triethylamine (TEA)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

-

Anhydrous solvents (DCM, Pyridine)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary amine (1.0 eq.) in anhydrous pyridine or DCM. If using DCM, add TEA (1.5-2.0 eq.).

-

Add trityl chloride (1.1-1.2 eq.) to the solution in portions at room temperature. A catalytic amount of DMAP can be added to accelerate the reaction.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure.

-

If DCM was used, dilute the residue with DCM or ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-tritylated amine.

Protocol: Acid-Catalyzed Deprotection of an N-Trityl Amine

This protocol describes the cleavage of the N-Trt bond using a Brønsted acid.

Materials:

-

N-tritylated amine

-

Trifluoroacetic acid (TFA) or 90% aqueous formic acid

-

Dichloromethane (DCM)

-

Triethylsilane (TES) (optional, as a scavenger for the trityl cation)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane or Ethanol (for evaporation)

Procedure:

-

Dissolve the N-tritylated amine (1.0 eq.) in DCM. If using a scavenger, add triethylsilane (1.5-3.0 eq.).

-

Cool the solution in an ice bath (0 °C).

-

Add TFA (e.g., 20-50% in DCM) or cold formic acid dropwise.

-

Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 30 minutes to a few hours).

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ or another base until gas evolution ceases.

-

Extract the aqueous layer with DCM or another suitable organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The byproduct, triphenylmethanol, may precipitate and can be removed by filtration.

-

The crude product can be further purified by chromatography, crystallization, or extraction as needed.

Visualizations: Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the trityl protection of amines.

References

- 1. reddit.com [reddit.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Comprehensive Guide to the N-Tritylation of Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The triphenylmethyl (trityl, Trt) group is a widely utilized protecting group for primary amines in organic synthesis.[1] Its significant steric bulk allows for the selective protection of primary amines over secondary amines and other nucleophiles.[1][2] The trityl group is stable under basic and nucleophilic conditions but can be readily removed under mild acidic conditions, making it a valuable tool in multi-step syntheses, particularly in peptide and nucleoside chemistry.[1][3] The introduction of a trityl group can also facilitate the crystallization and purification of compounds.[1] This document provides detailed experimental protocols for the N-tritylation of primary amines.

Reaction Mechanism

The N-tritylation of a primary amine with trityl chloride typically proceeds through an SN1-type mechanism. The reaction is initiated by the dissociation of trityl chloride to form a stable trityl cation. This carbocation is then attacked by the nucleophilic primary amine. The reaction is generally performed in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2] In some cases, a catalyst like 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[2]

Experimental Protocols

Below are detailed methodologies for the N-tritylation of primary amines using different reagent systems.

Protocol A: N-Tritylation using Trityl Chloride and Triethylamine

This protocol is a standard and widely used method for the N-tritylation of amino acid esters.

Materials:

-

Amino acid ester hydrochloride

-

Trityl chloride (Triphenylchloromethane)

-

Triethylamine (Et₃N)

-

Chloroform (CHCl₃), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Water

Procedure: [3]

-

Suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous chloroform.

-

Add triethylamine (2.2 eq) to the suspension.

-

Add trityl chloride (1.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature for approximately 6 hours.

-

After the reaction is complete, wash the solution twice with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent in vacuo to yield the crude N-tritylated product.

-

Purify the product by recrystallization or column chromatography.

Protocol B: N-Tritylation using Trityl Chloride in Pyridine

This method is suitable for a range of substrates, where pyridine acts as both the solvent and the base.

Materials:

-

Primary amine substrate

-

Trityl chloride (Triphenylchloromethane)

-

Pyridine, anhydrous

-

Methanol (for quenching)

-

Silica gel for column chromatography

-

Dissolve the primary amine (1.0 eq) in anhydrous pyridine.

-

Add trityl chloride (2.0 eq) to the solution.

-

Stir the mixture overnight at room temperature.[2]

-

Quench the reaction by adding a small amount of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired N-trityl amine.[2]

Protocol C: N-Tritylation using Trityl Alcohol and a Lewis Acid Catalyst

This protocol provides an alternative to using trityl chloride, employing trityl alcohol as the tritylating agent in the presence of a recyclable ionic liquid catalyst.

Materials:

-

Primary alcohol/amine substrate (1.0 mmol)

-

Triphenylmethyl alcohol (Tr-OH) (1.1 mmol)

-

Dichloromethane (DCM) (5 mL)

-

EMIM·AlCl₄ (5 mol %) as catalyst

-

Diethyl ether

-

To a mixture of the substrate (1.0 mmol) and triphenylmethyl alcohol (1.1 mmol) in DCM (5 mL), add the catalyst EMIM·AlCl₄ (5 mol %) in one portion.

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the reaction mixture to dryness under vacuum.

-

Extract the residue with diethyl ether and concentrate to yield the product.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions for the N-tritylation of primary amines as reported in the literature.

| Substrate | Tritylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Glycine methyl ester HCl | Trityl chloride | Triethylamine | Chloroform | RT | 6 | ~93% |

| di-TBS gemcitabine | Tritylating reagent | Pyridine | Pyridine | RT | Overnight | N/A |

| Amino acids | Trityl chloride | Diethylamine | Water/Isopropyl alcohol | 20-25 | 5-30 min | 85-93% |

| Adenosine | Trityl chloride | Silver nitrate | THF/DMF (4:1) | 25 | 2 | 80% |

| Propargyl alcohol (model) | Triphenylmethyl alcohol | EMIM·AlCl₄ | Dichloromethane | RT | Minutes | High |

| Thymidine | Trityl alcohol / (CF₃CO)₂O | Diisopropylethylamine (DIEA) | Tetrahydrofuran (THF) | 0 to RT | 2 | Good |

N/A: Not available in the provided source. RT: Room Temperature.

Visualizations

Experimental Workflow for N-Tritylation of Primary Amines

Caption: General workflow for the N-tritylation of a primary amine.

Deprotection of N-Trityl Amines

The trityl group is sensitive to acid and can be easily removed under mild acidic conditions. Common reagents for deprotection include trifluoroacetic acid (TFA), acetic acid, or formic acid.[1][2][7][8] The choice of acid and reaction conditions can be tuned to be compatible with other protecting groups present in the molecule. For instance, trityl ethers can be deprotected in the presence of TBS ethers using acetic or formic acid.[2] The cleavage results in the regeneration of the primary amine and the formation of triphenylmethanol or the trityl cation, which can be scavenged.

References

- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. olympias.lib.uoi.gr [olympias.lib.uoi.gr]

- 8. researchgate.net [researchgate.net]

Application Note: A Step-by-Step Protocol for the Synthesis of N-tritylethanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tritylethanamine is a valuable chemical intermediate, primarily utilized in organic synthesis for the protection of the amino group. The trityl (triphenylmethyl) group is a bulky protecting group that can be introduced selectively onto primary amines. Its steric hindrance prevents the amine from undergoing unwanted side reactions. The protecting group is stable under neutral and basic conditions but can be readily removed under acidic conditions, making it an orthogonal protecting group in many synthetic strategies. This protocol provides a detailed, step-by-step procedure for the synthesis of this compound from ethylamine hydrochloride and trityl chloride.

Reaction Principle

The synthesis of this compound is achieved through a nucleophilic substitution reaction. The primary amine, ethylamine (generated in situ from its hydrochloride salt), acts as a nucleophile, attacking the electrophilic carbon of trityl chloride. A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Ethylamine hydrochloride | 81.55 | 1.0 g | 12.26 |

| Trityl chloride | 278.78 | 3.42 g | 12.26 |

| Triethylamine (TEA) | 101.19 | 3.42 mL | 24.52 |

| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - |

| 1 M Hydrochloric acid (HCl) | 36.46 | 20 mL | - |

| Saturated sodium bicarbonate (NaHCO₃) | 84.01 | 20 mL | - |

| Brine (saturated NaCl solution) | 58.44 | 20 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |

| Hexanes | - | For recrystallization | - |

| Ethyl acetate | - | For recrystallization | - |

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard glassware for extraction and filtration

-

Melting point apparatus

-

NMR spectrometer (for characterization)

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethylamine hydrochloride (1.0 g, 12.26 mmol) and anhydrous dichloromethane (DCM, 30 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (3.42 mL, 24.52 mmol) to the suspension with vigorous stirring. Stir for 10 minutes at 0 °C.

-

-

Addition of Trityl Chloride:

-

In a separate beaker, dissolve trityl chloride (3.42 g, 12.26 mmol) in anhydrous DCM (20 mL).

-

Transfer the trityl chloride solution to a dropping funnel and add it dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours (overnight).

-

-

Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

Water (2 x 20 mL)

-

1 M HCl (20 mL) to remove excess triethylamine.

-

Saturated NaHCO₃ solution (20 mL).

-

Brine (20 mL).

-

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under vacuum.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure of this compound.

-

Visual Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

-

Triethylamine is a corrosive and flammable liquid with a strong odor.

-

Trityl chloride is corrosive and moisture-sensitive.

-

Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS).

Expected Results

The synthesis should yield this compound as a white crystalline solid. The yield and purity will depend on the reaction conditions and the efficiency of the purification. A successful synthesis will be confirmed by characterization data (melting point and NMR) that is consistent with the literature values for this compound.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze trityl chloride.

-

Check the purity of the starting materials.

-

Ensure the reaction has gone to completion using TLC. If not, extend the reaction time.

-

-

Impure Product:

-

Ensure thorough washing during the work-up to remove all triethylamine hydrochloride.

-

Optimize the recrystallization solvent system for better purification.

-

If recrystallization is insufficient, purification by column chromatography on silica gel may be necessary.

-

Application Notes and Protocols for N-Trityl Group Cleavage with Protic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (triphenylmethyl, Tr) group is a widely utilized protecting group for amines, alcohols, and thiols in organic synthesis, particularly in nucleoside, carbohydrate, and peptide chemistry. Its steric bulk allows for the selective protection of primary functional groups, and its removal, or deprotection, is typically achieved under acidic conditions. Protic acids are commonly employed for this purpose due to their efficiency and relatively mild reaction conditions. Understanding the mechanism and having access to robust protocols for N-trityl group cleavage is crucial for the successful synthesis of complex molecules in academic research and drug development.

These application notes provide a detailed overview of the mechanism of N-trityl group cleavage using protic acids, comparative data on the efficiency of various acidic reagents, and step-by-step experimental protocols for common deprotection procedures.

Mechanism of N-Trityl Group Cleavage

The cleavage of the N-trityl bond by protic acids proceeds via an SN1-type mechanism. The key to this reaction is the remarkable stability of the resulting triphenylmethyl carbocation (trityl cation).

The process can be summarized in two main steps:

-

Protonation of the Nitrogen Atom: The protic acid (H-A) donates a proton to the nitrogen atom of the N-trityl protected amine. This protonation makes the amine a better leaving group.

-

Formation of the Trityl Cation: The protonated amine departs, leading to the formation of a highly stable trityl carbocation. This cation is stabilized by the delocalization of the positive charge over the three phenyl rings. The stability of this carbocation is the primary driving force for the reaction.

The liberated amine is then present as its corresponding ammonium salt, which can be neutralized in a subsequent work-up step to yield the free amine.

Factors Influencing N-Trityl Group Cleavage

Several factors can influence the rate and efficiency of N-trityl group deprotection:

-

Acid Strength: Stronger acids, such as trifluoroacetic acid (TFA), lead to faster cleavage rates compared to weaker acids like acetic acid.

-

Steric Hindrance: The steric environment around the N-trityl group can affect the rate of cleavage.

-

Solvent: The choice of solvent can influence the reaction rate by affecting the stability of the charged intermediates. Protic and polar aprotic solvents are commonly used.

-

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions. Many deprotections are carried out at room temperature or below.

-

Scavengers: The highly electrophilic trityl cation can react with nucleophilic functional groups within the molecule or with the deprotected amine. To prevent these side reactions, scavengers such as triisopropylsilane (TIPS) or water are often added to the reaction mixture to trap the trityl cation.

Data Presentation: Comparison of Protic Acids for N-Trityl Cleavage

The selection of the appropriate protic acid is critical and depends on the stability of other functional groups in the molecule. The following table summarizes the conditions and efficacy of commonly used protic acids for N-trityl deprotection. It is important to note that a direct quantitative comparison across different studies is challenging due to variations in substrates, concentrations, and reaction conditions.

| Protic Acid | Typical Concentration | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) | 1-95% | Dichloromethane (DCM) | 0 - Room Temp | 15 min - 3 h | >90 | Highly effective and widely used. The concentration can be tuned to control the rate and selectivity. For instance, 1-5% TFA is often sufficient for cleavage from highly acid-sensitive resins.[1] |

| Formic Acid | 80-97% | Neat or in Dioxane | Room Temp | 3 min - 2 h | High | A strong acid that provides rapid cleavage. A protocol using cold 97+% formic acid for 3 minutes has been reported.[2] |

| Acetic Acid | 80% | Water | Room Temp | 2 - 48 h | Variable | Milder than TFA and formic acid. Can be used for selective deprotection in the presence of more acid-labile groups. For example, standard 5'-trityl-uridine required 48 hours for complete hydrolysis in 80% acetic acid at room temperature.[2] |

| Hydrochloric Acid (HCl) | Dilute solutions | Acetonitrile/Water | Room Temp | Variable | High | Effective for the cleavage of N-trityl amines, with the rate being dependent on the HCl concentration.[3] |

Note: The yields and reaction times are highly substrate-dependent. The data presented here are indicative and should be optimized for specific applications.

Experimental Protocols

The following are detailed protocols for the cleavage of N-trityl groups using different protic acids.

Protocol 1: N-Trityl Cleavage using Trifluoroacetic Acid (TFA)

This protocol is a general method for the efficient removal of the N-trityl group from a variety of substrates.

Materials:

-

N-trityl protected compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIPS) (optional, as a scavenger)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-trityl protected compound in anhydrous DCM (approximately 10-20 mL per gram of substrate).

-

If the substrate contains other nucleophilic groups, add a scavenger such as triisopropylsilane (TIPS) (1.1 - 2 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 2-20% v/v). The optimal concentration should be determined empirically.

-

Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 15 minutes to a few hours.

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography, crystallization, or other suitable methods.

Protocol 2: Rapid N-Trityl Cleavage using Formic Acid

This protocol is suitable for substrates that can withstand strongly acidic conditions for a short period.[2]

Materials:

-

N-trityl protected compound

-

Formic acid (97+%)

-

Dioxane

-

Ethanol

-

Diethyl ether

-

Water

-

Standard laboratory glassware

Procedure:

-

Treat the N-trityl protected compound (e.g., 200 mg, 0.4 mmol) with cold (0 °C) formic acid (3 mL, 97+%) for 3 minutes.

-

Remove the formic acid under high vacuum at room temperature.

-

To the resulting residue, add dioxane and evaporate under reduced pressure. Repeat this step once more.

-

Add ethanol and evaporate under reduced pressure.

-

Add diethyl ether and evaporate under reduced pressure.

-

Extract the residue with warm water (10 mL).

-

Filter the aqueous solution to remove the insoluble triphenylmethanol byproduct.

-

Evaporate the filtrate in vacuo to obtain the deprotected amine salt.

Protocol 3: Mild N-Trityl Cleavage using Acetic Acid

This protocol is suitable for substrates containing other acid-sensitive protecting groups.

Materials:

-

N-trityl protected compound

-

Aqueous acetic acid (80%)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-trityl protected compound in 80% aqueous acetic acid.

-